2,3,5-Trimethylquinoxaline
Description
2,3,5-Trimethylquinoxaline (CAS RN: 17635-19-7) is a substituted quinoxaline derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . The quinoxaline core consists of a bicyclic structure formed by two fused benzene rings and two nitrogen atoms at positions 1 and 2. The methyl substituents at positions 2, 3, and 5 influence its electronic and steric properties, making it distinct from other quinoxaline derivatives.
Propriétés
IUPAC Name |
2,3,5-trimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-7-5-4-6-10-11(7)13-9(3)8(2)12-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPLGICAGOWZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
2,3,6-Trimethylquinoxaline
- Molecular Formula: C₁₁H₁₂N₂ (same as 2,3,5-trimethylquinoxaline).
- Key Differences : Methyl groups at positions 2, 3, and 6 instead of 2, 3, and 3.
- Properties: Exhibits two reversible redox reactions at 2.48 V and 2.8 V vs. Li⁺/Li, making it suitable for non-aqueous redox-flow batteries (RFBs) . NMR studies in carbon tetrachloride and trifluoroacetic acid reveal distinct chemical shifts influenced by methyl positioning .
2-Chloro-3-(trifluoromethyl)quinoxaline
- Molecular Formula : C₉H₄ClF₃N₂.
- Key Differences : Chlorine at position 2 and trifluoromethyl (-CF₃) at position 3.
- Properties: Enhanced electrophilicity due to electron-withdrawing substituents (Cl, CF₃). Potential toxicity and environmental concerns typical of halogenated compounds .
2,6,7-Trichloro-3-(4-methylpiperazin-1-yl)quinoxaline
- Molecular Formula : C₁₃H₁₃Cl₃N₄.
- Key Differences : Trichloro substitution at positions 2, 6, and 7, with a piperazinyl group at position 3.
- Synthesis: Produced via nucleophilic substitution of tetrachloroquinoxaline with N-methylpiperazine in THF .
- Applications : Investigated for serotonin receptor (5-HT₃A) modulation in pharmacological studies .
Physical and Chemical Properties
Key Observations :
- Methyl groups enhance solubility and redox reversibility (e.g., 2,3,6-trimethylquinoxaline in RFBs) .
- Halogenation (Cl, CF₃) increases reactivity but introduces toxicity risks .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
